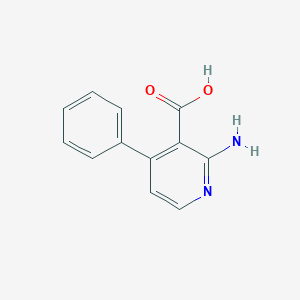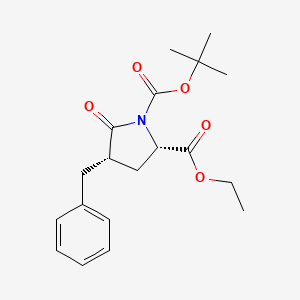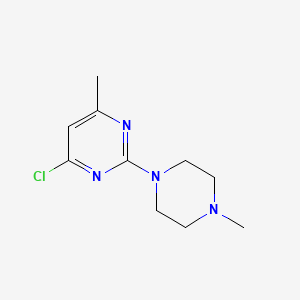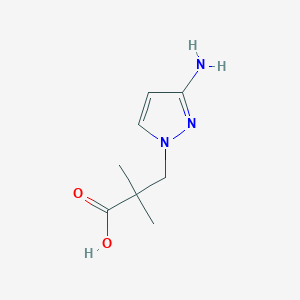
3-(3-amino-1H-pyrazol-1-yl)-2,2-dimethylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-amino-1H-pyrazol-1-yl)-2,2-dimethylpropanoic acid is a chemical compound that features a pyrazole ring substituted with an amino group and a dimethylpropanoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-amino-1H-pyrazol-1-yl)-2,2-dimethylpropanoic acid typically involves the cyclization of appropriate precursors. One common method involves the cyclization of 3-hydrazinopyridine-dihydrochloride with commercially available 3-ethoxyacrylonitrile to provide 3-(3-amino-1H-pyrazol-1-yl)pyridine, followed by further functionalization to introduce the dimethylpropanoic acid moiety .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-amino-1H-pyrazol-1-yl)-2,2-dimethylpropanoic acid can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The pyrazole ring can be reduced under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while substitution reactions can introduce various functional groups onto the pyrazole ring.
Applications De Recherche Scientifique
3-(3-amino-1H-pyrazol-1-yl)-2,2-dimethylpropanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.
Mécanisme D'action
The mechanism of action of 3-(3-amino-1H-pyrazol-1-yl)-2,2-dimethylpropanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with target proteins, while the pyrazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(3-amino-1H-pyrazol-1-yl)acetic acid: Similar structure but with an acetic acid moiety instead of dimethylpropanoic acid.
3-(3-amino-1H-pyrazol-1-yl)propanoic acid: Similar structure but with a propanoic acid moiety.
(Pyrazol-3-yl)-1,3,4-thiadiazol-2-amine: Contains a pyrazole ring but with different substituents.
Uniqueness
3-(3-amino-1H-pyrazol-1-yl)-2,2-dimethylpropanoic acid is unique due to its specific combination of the pyrazole ring, amino group, and dimethylpropanoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C8H13N3O2 |
|---|---|
Poids moléculaire |
183.21 g/mol |
Nom IUPAC |
3-(3-aminopyrazol-1-yl)-2,2-dimethylpropanoic acid |
InChI |
InChI=1S/C8H13N3O2/c1-8(2,7(12)13)5-11-4-3-6(9)10-11/h3-4H,5H2,1-2H3,(H2,9,10)(H,12,13) |
Clé InChI |
SGZGQVCBSHOCDO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CN1C=CC(=N1)N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(2,4-Dimethylphenyl)methyl]pyrrolidine](/img/structure/B13088545.png)

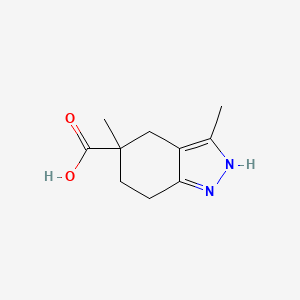
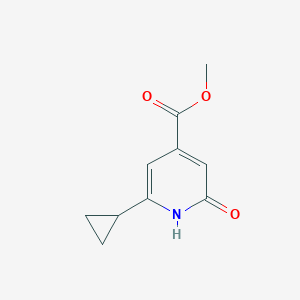

![1-Methoxy-8,9-dihydro-5H-benzo[7]annulen-7(6H)-one](/img/structure/B13088583.png)


